Cas no 35735-41-2 ((1R,2S)-2-tert-butylcyclohexanamine)

(1R,2S)-2-tert-butylcyclohexanamine structure
35735-41-2 structure
Product Name:(1R,2S)-2-tert-butylcyclohexanamine
CAS No:35735-41-2
MF:C10H21N
MW:155.28044295311
MDL:MFCD08558493
CID:920633
PubChem ID:520760
Update Time:2025-07-21

(1R,2S)-2-tert-butylcyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • cyclohexylamine, 2-tert-butyl
    • 2-TERT-BUTYLCYCLOHEXANAMINE
    • (tert-butylamino)ethyl methacrylate
    • 2-(tert-butylamino)ethyl methacrylate
    • 2-tert-Butylaminoethyl methacrylate
    • 2-tert-butylcyclohexylamine
    • Ageflex FM-4
    • BRN 1761825
    • EINECS 223-228-4
    • HSDB 6111
    • N-(tert-butylamino)ethyl methacrylate
    • N-tert-Butylaminoethyl methacrylate
    • t-butylaminoethylmethacrytate
    • t-Butylcyclohexyl-2-amin
    • tert-Butylaminoethyl methacrylate
    • EN300-33154
    • Z239626678
    • AKOS000133008
    • AKOS016900935
    • GEYTUFUSXAMSQK-UHFFFAOYSA-N
    • DB-104823
    • 2-tert-Butylcyclohexanamine (mixture of isomers)
    • 2-(tert-Butyl)cyclohexanamine
    • MFCD08558493
    • 2-tert-butylcyclohexan-1-amine
    • Cyclohexylamine, 2-tert-butyl-
    • SCHEMBL1764743
    • G38167
    • 35735-41-2
    • SY168222
    • ALBB-002123
    • (1R,2S)-2-tert-butylcyclohexanamine
    • MDL: MFCD08558493
    • Inchi: 1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3
    • InChI Key: GEYTUFUSXAMSQK-UHFFFAOYSA-N
    • SMILES: NC1CCCCC1C(C)(C)C

Computed Properties

  • Exact Mass: 155.16753
  • Monoisotopic Mass: 155.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

(1R,2S)-2-tert-butylcyclohexanamine Security Information

(1R,2S)-2-tert-butylcyclohexanamine Pricemore >>

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Additional information on (1R,2S)-2-tert-butylcyclohexanamine

Chemical Profile of (1R,2S)-2-tert-butylcyclohexanamine (CAS No. 35735-41-2)

(1R,2S)-2-tert-butylcyclohexanamine, identified by its CAS number 35735-41-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative belongs to the class of cyclohexylamine analogs, characterized by its specific stereochemical configuration and a bulky tert-butyl substituent at the 2-position. The presence of this stereocenter and the electron-donating nature of the amine group make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The compound’s structural features have garnered interest due to its potential applications in drug development. The tert-butyl group not only influences the electronic properties of the molecule but also impacts its solubility and metabolic stability, which are critical factors in pharmaceutical design. Recent studies have highlighted the utility of such substituted cyclohexanamines in modulating enzyme activity and receptor binding, particularly in the context of central nervous system (CNS) therapeutics.

In particular, research has demonstrated that derivatives of (1R,2S)-2-tert-butylcyclohexanamine exhibit promising effects on neurotransmitter systems. For instance, modifications at the stereocenter have been shown to enhance binding affinity to specific serotonin receptors, which could be relevant in the development of novel antidepressants or anxiolytics. The tert-butyl group’s steric hindrance also plays a role in reducing unwanted side interactions, thereby improving selectivity.

The synthesis of (1R,2S)-2-tert-butylcyclohexanamine involves intricate stereocontrol strategies, often employing enzymatic resolution or chiral auxiliary-assisted methods. Advances in asymmetric catalysis have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. One notable approach involves the reduction of enantiomerically pure ketones derived from (1R,2S)-menthene derivatives, followed by functional group transformations to introduce the amine moiety.

From a biochemical perspective, the compound’s amine functionality allows it to participate in hydrogen bonding interactions, which is crucial for its biological activity. This property is exploited in designing molecular probes for studying protein-ligand interactions in vitro. Furthermore, computational modeling studies have suggested that (1R,2S)-2-tert-butylcyclohexanamine can serve as a scaffold for developing ligands that target elusive biological pathways.

Recent patents and scientific literature underscore the compound’s relevance in medicinal chemistry. For example, a 2023 study published in Journal of Medicinal Chemistry described a series of analogs derived from (1R,2S)-2-tert-butylcyclohexanamine that displayed enhanced efficacy in preclinical models of neurodegenerative disorders. These findings underscore the potential of this scaffold for further optimization into therapeutic agents.

The role of stereochemistry in determining pharmacological outcomes cannot be overstated. The (1R,2S) configuration of this amine ensures that interactions with biological targets are highly specific, minimizing off-target effects. This specificity is particularly valuable in drug discovery pipelines where minimizing side effects is paramount. The tert-butyl group further contributes to this specificity by occupying space around the stereocenter, preventing non-specific binding events.

In conclusion, (1R,2S)-2-tert-butylcyclohexanamine (CAS No. 35735-41-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical properties make it an attractive candidate for designing novel bioactive molecules. As research continues to uncover new applications for this scaffold, its importance in medicinal chemistry is likely to grow further.

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